molecular formula C23H19FN2OS B2702054 4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide CAS No. 919705-56-9

4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide

Cat. No.: B2702054
CAS No.: 919705-56-9
M. Wt: 390.48
InChI Key: GLNLPBYHASDHBY-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide” is a complex organic molecule that contains an indole group, a benzamide group, and a fluorine atom . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Benzamide is a simple carboxamide derivative of benzoic acid .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized using methods similar to those used for other indole derivatives. For instance, a one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole ring, the benzamide group, and the fluorine atom. Indoles are known to undergo electrophilic substitution reactions .

Scientific Research Applications

Neuroimaging and Alzheimer's Disease

Research utilizing fluorine-labeled benzamide analogs, like the serotonin 1A (5-HT(1A)) molecular imaging probe, highlights their application in neuroimaging, particularly for studying Alzheimer's disease. These compounds enable the quantification of 5-HT(1A) receptor densities in the brain, providing valuable insights into the neurobiological changes associated with Alzheimer's and other cognitive impairments (Kepe et al., 2006).

Antimicrobial and Antipathogenic Activity

Benzamides and their derivatives have demonstrated significant antimicrobial and antipathogenic activities. For instance, certain acylthioureas, which share structural features with benzamides, have shown effectiveness against bacterial cells, including strains known for their biofilm-forming capabilities. This suggests potential applications in developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Antitumor Activity

Fluorinated benzothiazoles, which are closely related to benzamides, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These compounds exhibit potent antitumor properties, particularly against breast cancer cells, highlighting their potential as therapeutic agents in oncology (Hutchinson et al., 2001).

Synthetic Methodologies and Heterocyclic Chemistry

The development of novel synthetic methodologies for fluorine-containing benzamide analogs opens up new avenues for the creation of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. For example, the exploration of nucleophilic vinylic substitution reactions with gem-difluoroenamides leads to the synthesis of fluorinated heterocycles, which are crucial in drug development (Meiresonne et al., 2015).

Receptor Ligand Development

The synthesis and pharmacological evaluation of novel series of compounds as selective receptor ligands underscore the importance of benzamides and their analogs in developing targeted therapies. Such compounds offer insights into receptor binding affinities and intrinsic activities, which are fundamental in designing drugs with improved efficacy and selectivity (Mesangeau et al., 2011).

Future Directions

The future research directions could involve studying the biological activity of this compound and its potential uses in medicine, given the known activities of many indole derivatives . Further studies could also explore its synthesis and properties.

Properties

IUPAC Name

4-fluoro-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2OS/c24-18-12-10-17(11-13-18)23(27)25-14-15-28-22-19-8-4-5-9-20(19)26-21(22)16-6-2-1-3-7-16/h1-13,26H,14-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNLPBYHASDHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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